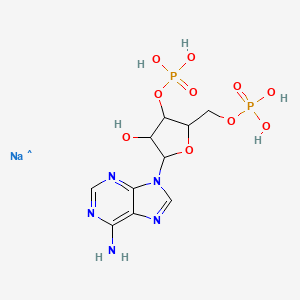
Adenosine 3' 5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 3’,5’-diphosphate is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfate (PAPS), a cofactor of sulfotransferases (SULTs), and has been used to study the kinetic properties and structure of SULTs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common method involves the use of purified enzymes such as ATP sulfurylase, APS kinase, and pyrophosphatase. These enzymes facilitate the conversion of adenosine triphosphate (ATP) to adenosine 3’,5’-diphosphate under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 3’,5’-diphosphate often involves the use of crude extracts from Escherichia coli, which include overexpressed enzymes. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Adenosine 3’,5’-diphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can be hydrolyzed to form adenosine monophosphate (AMP) and inorganic phosphate .
Common Reagents and Conditions
Common reagents used in these reactions include ATPases for dephosphorylation and specific nucleotidases for hydrolysis. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of adenosine 3’,5’-diphosphate include adenosine monophosphate (AMP) and inorganic phosphate. These products can be further utilized in various metabolic pathways .
Scientific Research Applications
Adenosine 3’,5’-diphosphate has a wide range of scientific research applications:
Mechanism of Action
Adenosine 3’,5’-diphosphate exerts its effects by blocking exoribonucleases (XRNs) activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid (ABA) signaling. Additionally, it can block RNA catabolism and modulate the activity of poly (ADP-ribose) polymerase 1 (PARP1) .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate: Contains two phosphate groups attached to the 5’ carbon of ribose.
Adenosine 2’,5’-diphosphate: Contains phosphate groups at the 2’ and 5’ positions of ribose.
Adenosine 3’-phosphate 5’-phosphosulfate: Contains a sulfate group in addition to the phosphate groups.
Uniqueness
Adenosine 3’,5’-diphosphate is unique due to its specific phosphate group arrangement at the 3’ and 5’ positions of ribose. This unique structure allows it to participate in specific biochemical pathways and regulatory mechanisms that are distinct from other adenosine diphosphates .
Properties
Molecular Formula |
C10H15N5NaO10P2 |
|---|---|
Molecular Weight |
450.19 g/mol |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); |
InChI Key |
GEFUCMXYJFHBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















